
4-(Piperidin-4-yloxy)benzonitrile hydrochloride
Overview
Description
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2O. It is a derivative of benzonitrile, featuring a piperidine ring substituted at the 4-position with an oxy group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research has shown that it plays a crucial role in developing drugs aimed at treating conditions such as depression, anxiety disorders, and other central nervous system (CNS) disorders .
Case Study: CNS Disorders
A notable study explored the use of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in developing multiple antagonists for treating CNS-related disorders. The findings indicated that compounds derived from this structure could effectively prevent or treat conditions like generalized anxiety disorder and major depressive disorder .
Biological Research
Receptor Interaction Studies
The compound is extensively studied for its interactions with various receptors and enzymes, aiding in understanding drug mechanisms and therapeutic effects. It has been identified as a potential ligand for histamine H3 receptors, which are critical in neuropharmacology .
Table: Biological Activity of Related Compounds
Compound Name | Target Receptor | Affinity (nM) | Effect |
---|---|---|---|
4-(Piperidin-4-yloxy)benzonitrile | Histamine H3 receptor | 12.5 | Antagonist activity |
ADS031 | Histamine H3 receptor | 12.5 | Inhibitory activity |
Various Piperidine Derivatives | Protein Kinases | Variable | Enhanced binding |
Material Science
Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial processes .
Analytical Chemistry
Reference Standard Usage
The compound serves as a reference standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability and defined properties make it suitable for use in quality control and analytical assessments .
Agrochemical Formulations
Crop Protection Agents
Research indicates potential applications of this compound in developing agrochemicals aimed at crop protection. Its incorporation into formulations may contribute to sustainable agricultural practices by enhancing the efficacy of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yloxy)benzonitrile
- 4-(Piperidin-4-yl)benzonitrile
Uniqueness
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
Biological Activity
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring connected to a benzonitrile moiety through an ether linkage. This configuration is crucial for its biological activity.
- Molecular Formula : C12H14ClN2O
- Molecular Weight : Approximately 273.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperidine ring enhances binding affinity, while the benzonitrile group contributes to the compound's overall stability and reactivity.
Key Mechanisms:
- Muscarinic Receptor Modulation : The compound acts as an allosteric modulator of muscarinic receptors, which are involved in cognitive functions and motor control. This suggests potential therapeutic applications in neurological disorders like Alzheimer's disease.
- Enzyme Interactions : It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Muscarinic receptor modulation | Binding assays | Significant modulation observed, indicating potential for cognitive enhancement |
Study 2 | AChE inhibition | Enzyme assays | IC50 values suggest effective inhibition comparable to known inhibitors |
Study 3 | Antimicrobial activity | MIC tests | Exhibited bactericidal effects against Gram-positive bacteria |
Case Studies
-
Cognitive Enhancement Potential :
A study investigating the effects of this compound on cognitive function demonstrated promising results in animal models. The compound showed improved memory retention and learning capabilities, likely due to its modulation of muscarinic receptors . -
Antimicrobial Properties :
Another research effort focused on the antimicrobial activity of the compound against various pathogens. Results indicated that it had significant bactericidal effects against several Gram-positive bacteria, suggesting potential applications in treating infections .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- Detailed structure-activity relationship (SAR) studies to optimize efficacy.
- Clinical trials to assess safety and therapeutic benefits in humans.
- Exploration of additional biological targets beyond muscarinic receptors.
Properties
IUPAC Name |
4-piperidin-4-yloxybenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQMTUMJLRDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591172 | |
Record name | 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-90-8 | |
Record name | Benzonitrile, 4-(4-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333954-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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